molecular formula C19H28N2O B2688057 1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol CAS No. 315247-83-7

1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol

Cat. No.: B2688057
CAS No.: 315247-83-7
M. Wt: 300.446
InChI Key: WDPNGXRIQKAUPQ-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol is an organic compound that features a combination of an azepane ring, an indole moiety, and a propanol group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Attachment of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution or other suitable reactions.

    Formation of the Propanol Group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The propanol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The azepane or indole rings can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the propanol group would yield a ketone or aldehyde derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol would depend on its specific biological target. Generally, compounds with indole moieties can interact with various enzymes or receptors, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1-(azepan-1-yl)-3-(1H-indol-1-yl)propan-2-ol: Lacks the dimethyl groups on the indole ring.

    1-(piperidin-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol: Contains a piperidine ring instead of an azepane ring.

Uniqueness

1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol is unique due to the presence of both the azepane ring and the dimethyl-substituted indole ring, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(azepan-1-yl)-3-(2,3-dimethylindol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-15-16(2)21(19-10-6-5-9-18(15)19)14-17(22)13-20-11-7-3-4-8-12-20/h5-6,9-10,17,22H,3-4,7-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPNGXRIQKAUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC(CN3CCCCCC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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